molecular formula C25H23N3O3S B2367568 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 886906-00-9

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2367568
CAS No.: 886906-00-9
M. Wt: 445.54
InChI Key: QBPDJBVGANMTQH-UHFFFAOYSA-N
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Description

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-24(27-16-8-12-20-11-4-6-14-22(20)27)17-28-23-15-7-5-13-21(23)26-25(28)32(30,31)18-19-9-2-1-3-10-19/h1-7,9-11,13-15H,8,12,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDJBVGANMTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O2S
  • Molecular Weight : 369.5 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of investigation include:

Antifungal Activity

Recent studies have demonstrated that related compounds within the benzo[d]imidazole class exhibit significant antifungal properties. For instance, a structure-activity relationship (SAR) analysis indicated that certain benzo[d]imidazole derivatives possess potent antifungal activity against various strains of fungi. The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved remain to be fully elucidated but may include inhibition of key oncogenic signaling pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes implicated in disease processes. For example, it has shown activity against aldosterone synthase (CYP11B2), which is involved in hypertension and heart failure. Molecular docking studies suggest favorable binding interactions with the active site of CYP11B2, indicating potential as a therapeutic agent for cardiovascular diseases .

Case Study 1: Antifungal Activity Assessment

A recent study evaluated the antifungal activity of various benzo[d]imidazole derivatives, including our compound of interest. The results are summarized in Table 1:

CompoundBioactivity MeasureReported ValueTested Microbial Strain
2-(benzylsulfonyl)-1H-benzo[d]imidazoleIC500.0067 µMFOX M15-Pa
Related Compound AMIC0.055 µMFOX f.sp Albedinis
Related Compound BMIC0.079 µMFOX ATCC 7601

These findings highlight the strong antifungal potential of compounds structurally related to benzylsulfonyl derivatives .

Case Study 2: Anticancer Activity

In a study investigating the anticancer effects of benzo[d]imidazole derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes like CYP11B2, it may modulate hormonal pathways relevant in conditions like hypertension.
  • Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Disruption of Fungal Cell Integrity : By interfering with cell wall synthesis or metabolic functions critical for fungal survival.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and quinoline derivatives often exhibit antimicrobial properties. Studies have shown that similar structures can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics. The sulfonyl group can enhance solubility and bioavailability, making the compound more effective against various pathogens.

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer effects. The presence of the quinoline moiety could further enhance these properties by interacting with cellular targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Given the rising interest in neurodegenerative diseases, compounds like 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone may offer neuroprotective benefits. Research on related compounds has demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The dual action of inhibiting MAO while providing neuroprotection positions this compound as a valuable research subject.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Studies have shown that benzimidazole derivatives can effectively inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation. This inhibition is significant for developing treatments for conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Benzimidazole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of benzimidazole derivatives showing significant antimicrobial and anticancer activities .
  • Quinoline-Based Compounds : Research demonstrated that quinoline derivatives possess potent neuroprotective effects through MAO inhibition, suggesting a pathway for exploring similar activities in the target compound .

Data Tables

Property/ActivityObserved EffectsReferences
Antimicrobial ActivityInhibition of bacterial growth ,
Anticancer PropertiesInduction of apoptosis ,
Neuroprotective EffectsMAO inhibition ,
Enzyme InhibitionCholinesterase inhibition ,

Preparation Methods

Formation of 2-(Benzylthio)-1H-Benzo[d]imidazole

The benzimidazole core is synthesized via condensation of o-phenylenediamine with a benzylthio-containing precursor. A representative procedure involves:

  • Reacting 2-mercapto-1H-benzimidazole (CAS: 53981-69-4) with benzyl chloride in the presence of a base (e.g., NaOH or Cs2CO3) in ethanol or DMF at 50–65°C.
  • Isolation of 2-(benzylthio)-1H-benzo[d]imidazole with yields of 77–92% after recrystallization.

Example Protocol:

  • Reactants: 2-Mercaptobenzimidazole (1.0 equiv), benzyl chloride (1.2 equiv), NaOH (2.4 equiv).
  • Conditions: Ethanol, reflux for 2–4 hours.
  • Workup: Filtration, washing with cold water, and recrystallization from ethanol.

Oxidation of Thioether to Sulfonyl Group

The benzylthio group is oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide (H2O2) in acetic acid or meta-chloroperbenzoic acid (mCPBA) .

Optimized Oxidation:

  • Reactants: 2-(Benzylthio)-1H-benzo[d]imidazole (1.0 equiv), 30% H2O2 (3.0 equiv).
  • Conditions: Glacial acetic acid, 60°C for 6 hours.
  • Yield: 85–90% of 2-(benzylsulfonyl)-1H-benzo[d]imidazole after column chromatography (silica gel, ethyl acetate/hexane).

Preparation of 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone

Synthesis of 3,4-Dihydroquinoline

3,4-Dihydroquinoline is synthesized via the Skraup reaction or catalytic hydrogenation of quinoline derivatives. A practical method involves:

  • Cyclization of N-acetylanthranilic acid with phosphoryl chloride (POCl3) to form 2-methyl-4-quinolone .
  • Reduction using sodium borohydride (NaBH4) to yield 3,4-dihydroquinoline .

Coupling of Benzimidazole-Sulfonyl and Dihydroquinoline-Ethanone

Nucleophilic Substitution Reaction

The final coupling employs a halogenated ethanone intermediate and the benzimidazole-sulfonyl nucleophile:

  • 1-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is reacted with 2-(benzylsulfonyl)-1H-benzo[d]imidazole in the presence of a base (e.g., K2CO3).
  • The reaction proceeds in DMF at 80–100°C for 12–16 hours.

Representative Procedure:

  • Reactants: 1-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (1.0 equiv), 2-(benzylsulfonyl)-1H-benzo[d]imidazole (1.1 equiv), K2CO3 (2.0 equiv).
  • Conditions: DMF, 90°C, 14 hours.
  • Workup: Extraction with CH2Cl2, drying (Na2SO4), and silica gel chromatography (ethyl acetate/hexane, 3:7).
  • Yield: 72–78%.

Alternative Condensation Approach

A one-pot method using ceric ammonium nitrate (CAN) and TEMPO as catalysts facilitates oxidative coupling:

  • Mixing 2-(benzylsulfonyl)-1H-benzo[d]imidazole and 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in TBAB (tetrabutylammonium bromide) and choline chloride:PTSA (deep eutectic solvent).
  • Heating at 100°C under O2 atmosphere for 4 hours.
  • Yield: 73–78%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.33 (d, J = 6.1 Hz, 1H, quinoline-H), 7.50–7.25 (m, 9H, aromatic-H), 4.37 (s, 2H, CH2-SO2), 3.56 (t, J = 6.1 Hz, 2H, dihydroquinoline-CH2), 2.26 (s, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 196.7 (C=O), 141.8 (SO2-C), 130.9–121.5 (aromatic-C), 55.2 (CH2-SO2), 29.3 (dihydroquinoline-CH2).
  • HRMS (ESI): m/z calculated for C25H23N3O3S [M+H]+: 446.1534; found: 446.1538.

Purity and Yield Comparison

Method Catalyst System Yield (%) Purity (HPLC)
Nucleophilic Substitution K2CO3/DMF 72–78 >98%
One-Pot Oxidative Coupling CAN/TEMPO/TBAB 73–78 >97%

Challenges and Optimization Strategies

  • Sulfonation Selectivity: Over-oxidation to sulfonic acids is mitigated by controlling H2O2 stoichiometry and reaction time.
  • Coupling Efficiency: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.
  • Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexane) effectively separates regioisomers.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation of the benzimidazole core and coupling with a 3,4-dihydroquinoline moiety. Key considerations include:

  • Reagent Selection: Use triethylamine as a base to avoid deacetylation side reactions observed in similar benzimidazole alkylation procedures .
  • Solvent and Temperature: Acetone or THF at controlled temperatures (0–70°C) minimizes side reactions, as seen in sulfonamide and ketone coupling protocols .
  • Purification: Flash column chromatography (hexane:ethyl acetate or chloroform:methanol gradients) ensures high purity, particularly for intermediates with labile sulfonyl groups .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR Spectroscopy:
    • NH protons in benzimidazole derivatives appear as singlets near δ 12.56 ppm .
    • CH2 groups (e.g., in dihydroquinoline) resonate as singlets at δ 4.50 ppm in 1H NMR, with corresponding 13C signals at δ 30.5 ppm .
    • C=N (imidazole) and carbonyl (ethanone) groups show 13C peaks at δ 149.1 and ~200 ppm, respectively .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating sulfonyl and quinoline substituents .

Basic: How do reaction conditions influence the stability of functional groups in this compound?

Methodological Answer:

  • Sulfonyl Group Sensitivity: Strong acids/bases may hydrolyze the benzylsulfonyl moiety. Use mild bases (e.g., K2CO3) and neutral pH during coupling steps .
  • Thermal Stability: Decomposition above 150°C necessitates low-temperature reflux (e.g., 70°C in THF) for reactions involving the quinoline ring .
  • Oxidation Risks: Avoid harsh oxidizing agents (e.g., KMnO4) to preserve the dihydroquinoline’s reduced state .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use validated protocols like DPPH scavenging (for antioxidants) with ascorbic acid as a positive control, as applied to structurally related imidazole derivatives .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzylsulfonyl vs. methylsulfonyl) and evaluate changes in activity. For example, sulfonamide groups enhance antibacterial activity but may reduce solubility .
  • Control for Isomerism: Chiral centers in dihydroquinoline may lead to enantiomeric mixtures; chiral HPLC or crystallization can isolate active isomers .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • DOE (Design of Experiments): Optimize solvent polarity (e.g., switch from THF to DMF for better solubility) and stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to quinoline precursor) .
  • Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) improve coupling efficiency in biphasic systems .
  • Scale-Up Adjustments: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Advanced: How can computational methods guide the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Simulate interactions with biological targets (e.g., tubulin for anticancer activity) using software like AutoDock. Align with known colchicine-binding site inhibitors .
  • DFT Calculations: Predict reactive sites (e.g., electrophilic quinoline carbon) for functionalization or metabolic stability studies .
  • MD Simulations: Assess conformational flexibility of the benzylsulfonyl group in aqueous vs. lipid environments to optimize bioavailability .

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